molecular formula C6H10O4S B168537 Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide CAS No. 167011-35-0

Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide

Cat. No. B168537
M. Wt: 178.21 g/mol
InChI Key: UGIYZUNKFKCETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide is a chemical compound with the CAS Number: 167011-35-0 . It has a molecular weight of 178.21 and its IUPAC name is tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide .


Molecular Structure Analysis

The molecular formula of Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide is C6H10O4S . The InChI code is 1S/C6H10O4S/c7-6(8)5-2-1-3-11(9,10)4-5/h5H,1-4H2,(H,7,8) .


Physical And Chemical Properties Analysis

Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide has a molecular weight of 178.21 .

Scientific Research Applications

Synthesis of Thiopyran-containing Compounds

Ward et al. (2007) outlined a method for preparing Tetrahydro-4 H-thiopyran-4-one and its derivatives, which are useful for synthesizing thiopyran-containing compounds. This involves treating dimethyl 3,3′-thiobispropanoate with NaOMe to produce methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, followed by decarboxylation to yield the desired product (Ward et al., 2007).

Novel Synthesis Approaches

Chen et al. (2022) developed a novel [1+1+1+1+1+1] annulation process for constructing tetrahydro-2H-thiopyran 1,1-dioxides, showcasing an unconventional usage of a tethered C-S synthon. This method highlights the versatility of tetrahydro-2H-thiopyran 1,1-dioxides in organic synthesis (Chen et al., 2022).

Peptide Synthesis

Stoykova et al. (2014) demonstrated the utility of tetrahydro-2H-thiopyran-4-carboxylic acid derivatives as synthons for sulfur-containing dipeptide segments in peptide synthesis. This application underscores the role of these compounds in the development of new peptide-based substances (Stoykova et al., 2014).

Heterocyclization Studies

Gladkov et al. (2013) investigated the three-component heterocyclization of thiopyran-3-one-1,1-dioxide and other reagents under ultrasonic and microwave irradiation, leading to the synthesis of novel heterocyclic compounds. This highlights the compound's utility in facilitating complex chemical reactions (Gladkov et al., 2013).

Building Blocks for Biologically Active Compounds

Chabanenko et al. (2018) reported a new synthesis method for 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides, starting with the oxidation of the ketone to the corresponding sulfone. These compounds serve as functionalized cyclic sulfones, important building blocks in the creation of new biologically active compounds (Chabanenko et al., 2018).

properties

IUPAC Name

1,1-dioxothiane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c7-6(8)5-2-1-3-11(9,10)4-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIYZUNKFKCETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609348
Record name 1,1-Dioxo-1lambda~6~-thiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide

CAS RN

167011-35-0
Record name 1,1-Dioxo-1lambda~6~-thiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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